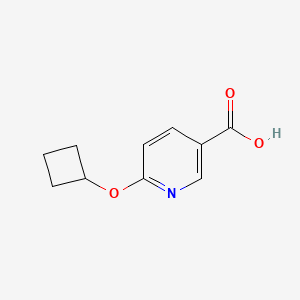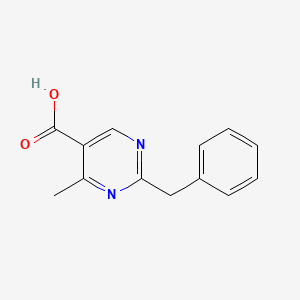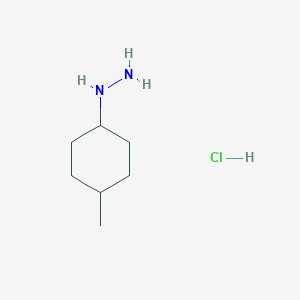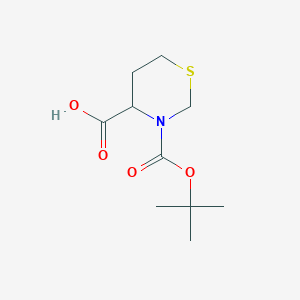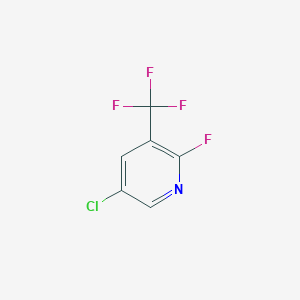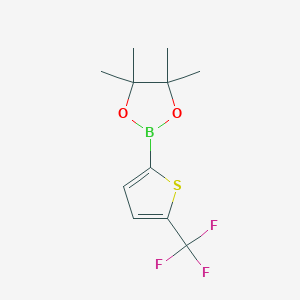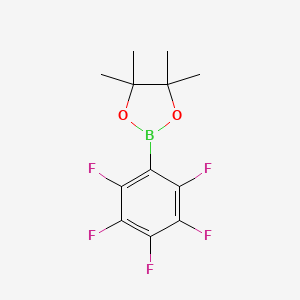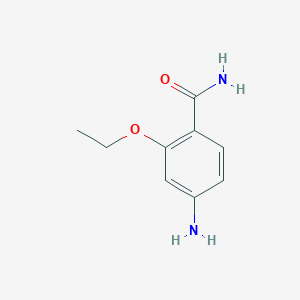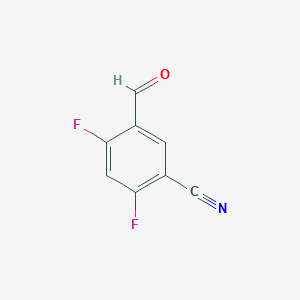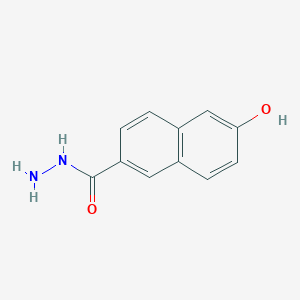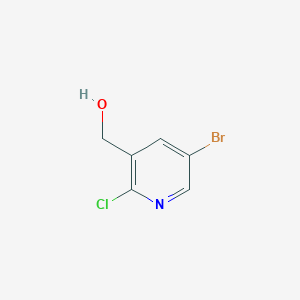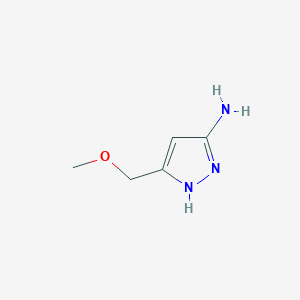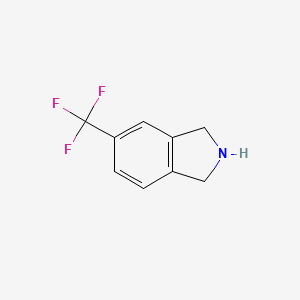
2-(Difluoromethoxy)-6-fluorobenzonitrile
Overview
Description
2-(Difluoromethoxy)-6-fluorobenzonitrile is an organic compound characterized by the presence of difluoromethoxy and fluorobenzonitrile functional groups. This compound is of interest due to its unique chemical properties and potential applications in various fields, including pharmaceuticals and agrochemicals. The incorporation of fluorine atoms into organic molecules often results in significant changes in their biological activity and physicochemical properties, making such compounds valuable in drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)-6-fluorobenzonitrile typically involves the introduction of the difluoromethoxy group onto a fluorobenzonitrile precursor. One common method is the nucleophilic substitution reaction, where a suitable fluorobenzonitrile derivative reacts with a difluoromethylating agent under controlled conditions. For example, the reaction of 6-fluorobenzonitrile with difluoromethyl ether in the presence of a base such as potassium carbonate can yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethoxy)-6-fluorobenzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.
Substitution: The difluoromethoxy and fluorine groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents such as sodium hydride or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the reagents employed.
Scientific Research Applications
2-(Difluoromethoxy)-6-fluorobenzonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds with unique properties.
Biology: The compound can be used in the study of biological systems, particularly in understanding the effects of fluorine substitution on biological activity.
Industry: The compound can be used in the development of agrochemicals, where fluorine-containing compounds often exhibit improved efficacy and stability.
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)-6-fluorobenzonitrile depends on its specific application. In drug discovery, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance binding affinity and selectivity, as well as improve metabolic stability. The difluoromethoxy group can also influence the compound’s lipophilicity and membrane permeability, affecting its overall pharmacological profile.
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethoxy)-6-fluorobenzonitrile: Similar in structure but with a trifluoromethoxy group instead of a difluoromethoxy group.
2-(Difluoromethoxy)-4-fluorobenzonitrile: Similar but with the fluorine atom in a different position on the benzene ring.
2-(Difluoromethoxy)-6-chlorobenzonitrile: Similar but with a chlorine atom instead of a fluorine atom.
Uniqueness
2-(Difluoromethoxy)-6-fluorobenzonitrile is unique due to the specific positioning of the difluoromethoxy and fluorine groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups can result in distinct properties that are not observed in other similar compounds, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-(difluoromethoxy)-6-fluorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NO/c9-6-2-1-3-7(5(6)4-12)13-8(10)11/h1-3,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHBZEVXFBMJSNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C#N)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
